![molecular formula C23H19N3O2S B2876218 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 864858-36-6](/img/structure/B2876218.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

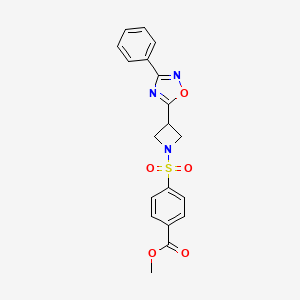

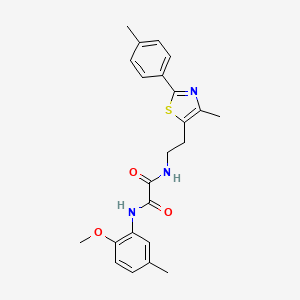

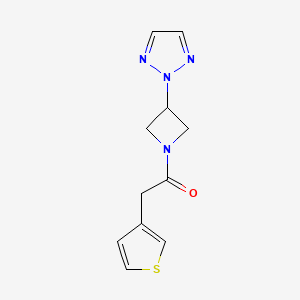

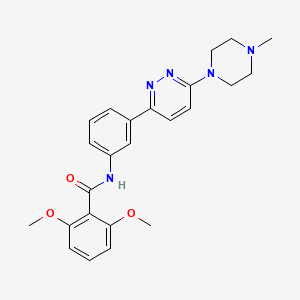

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that belongs to the class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis and are extensively used as reactants to form a variety of heterocyclic compounds . They have drawn the attention of biochemists in the last decade due to their diverse biological activities .

Synthesis Analysis

The synthesis of cyanoacetamides, including the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

N-cyanoacetamides, including the compound , are known for their chemical reactivity . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Wissenschaftliche Forschungsanwendungen

Antitubulin Agents

This compound has been identified as a potential antitubulin agent . Antitubulin agents are crucial in cancer therapy as they interfere with microtubule functions, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can halt the proliferation of cancer cells, leading to cell cycle arrest and apoptosis .

Antiproliferative Activity

The compound exhibits antiproliferative activity against various cancer cell lines. It has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM, indicating its potency as a cancer therapeutic agent. Importantly, it does not induce cell death in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells .

Tubulin Polymerization Inhibition

The compound’s interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle. This effect is indicative of its role in inhibiting tubulin polymerization , a process vital for cell division and a target for cancer chemotherapy .

Apoptotic Cell Death Induction

Studies have found that this compound is very effective in inducing apoptotic cell death in a dose-dependent manner. Apoptosis is a programmed cell death mechanism that is often targeted in cancer treatments to eliminate cancerous cells without affecting surrounding healthy tissue .

Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of various heterocyclic compounds . These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s cyano and carbonyl groups are reactive sites that enable the formation of diverse heterocyclic frameworks .

Thiophene Derivative Applications

As a thiophene derivative, the compound is part of a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry. Thiophene derivatives are known for their therapeutic properties , including anti-inflammatory, antipsychotic, and anticancer activities. They also play a role in material science, such as in the fabrication of light-emitting diodes .

Zukünftige Richtungen

The future directions for research on “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide” and similar compounds could involve further structure optimization and in-depth studies to explore their potential as chemotherapeutic agents . Given their diverse biological activities and their potential in evolving better chemotherapeutic agents, these compounds could be the focus of future research .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitRIPK1 and RIPK3 , which are key regulators of necroptosis . Another study suggests that related compounds can cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .

Mode of Action

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.

Biochemical Pathways

The accumulation of cells in the g2/m phase of the cell cycle suggests that it may affect pathways related tocell cycle regulation .

Result of Action

The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have cytostatic effects, inhibiting cell proliferation.

Eigenschaften

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-15(27)26-12-11-19-20(13-24)23(29-21(19)14-26)25-22(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHZWIMHBAWUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)

![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)

![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)